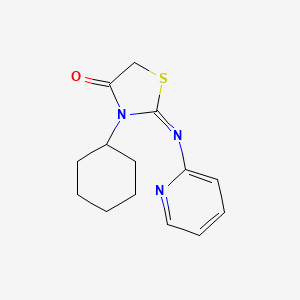

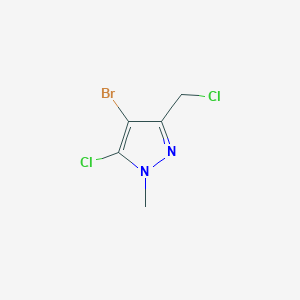

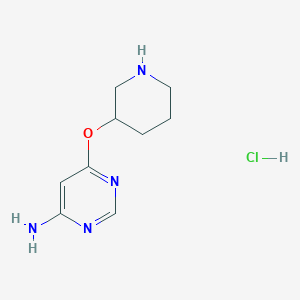

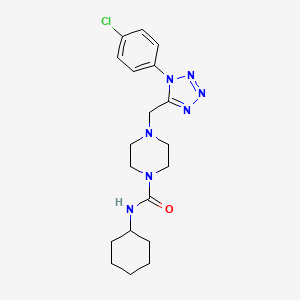

4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is a heterocyclic organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been identified as a potent inhibitor of certain enzymes and has been shown to exhibit anti-inflammatory and analgesic properties. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Pyrazole derivatives, including those similar to the compound , are valuable intermediates in organic synthesis. They serve as precursors for various pharmacologically active molecules and materials with unique properties. For example, the synthesis of "4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine" showcases a rational two-step synthesis from a commercially available pyrazole carboxylate, illustrating the utility of chloromethylated pyrazoles as intermediates for disubstituted pyrazolopyrimidines with potential pharmacological applications (Ogurtsov & Rakitin, 2021).

Structural Studies and Tautomerism

Research on "Structure and tautomerism of 4-bromo substituted 1H-pyrazoles" delves into the solid-state and solution tautomerism of 4-bromo-1H-pyrazoles, aided by NMR spectroscopy and X-ray crystallography. These studies reveal the predominant tautomers in various conditions, offering insights into the molecular behavior that could influence the design of pyrazole-based molecules with desired chemical and pharmacological properties (Trofimenko et al., 2007).

Antimicrobial Activity

Certain pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, "Synthesis and evaluation of antibacterial and antifungal activities of new (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles" investigates the biological activity of brominated pyrazole compounds, demonstrating the potential of such structures in developing new antimicrobial agents (Pundeer et al., 2013).

Catalytic Applications and Nanoparticle Formation

The study on "Palladium(II) complexes of pyrazolated thio/selenoethers" explores the synthesis of palladium complexes with pyrazole ligands and their application as precatalysts in Suzuki-Miyaura coupling reactions. Additionally, these complexes are utilized in the synthesis of palladium and selenium nanoparticles, highlighting the versatility of pyrazole derivatives in catalysis and nanomaterials science (Sharma et al., 2013).

Propiedades

IUPAC Name |

4-bromo-5-chloro-3-(chloromethyl)-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrCl2N2/c1-10-5(8)4(6)3(2-7)9-10/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXNEGUEFHAJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)CCl)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2536378.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2536379.png)

![Ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2536383.png)

![2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2536386.png)

![methyl 3-[1-(3,5-dinitrophenyl)-N-(pyridin-2-yl)formamido]propanoate](/img/structure/B2536387.png)

![Benzo[d]thiazol-6-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2536394.png)